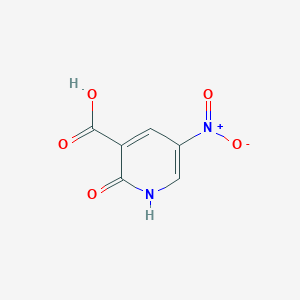

2-Hydroxy-5-nitronicotinic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-5-4(6(10)11)1-3(2-7-5)8(12)13/h1-2H,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLVOEQOJYFQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408530 | |

| Record name | 2-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6854-07-5 | |

| Record name | 2-hydroxy-5-nitronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-nitronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Context and Significance of 2 Hydroxy 5 Nitronicotinic Acid Within Heterocyclic Chemistry

2-Hydroxy-5-nitronicotinic acid, systematically known as 5-nitro-2-oxo-1H-pyridine-3-carboxylic acid, belongs to the class of nitropyridines, which are heterocyclic compounds containing a pyridine (B92270) ring substituted with a nitro group. The presence of the hydroxyl and carboxylic acid functional groups, in addition to the nitro group, imparts a versatile chemical character to the molecule, making it a valuable building block in organic synthesis.

The significance of this compound is rooted in the broader importance of heterocyclic structures in medicinal chemistry and materials science. Pyridine derivatives, in particular, are core components of numerous pharmaceuticals and biologically active compounds. The introduction of a nitro group can significantly influence the electronic properties of the pyridine ring, often enhancing its reactivity and potential for further chemical modification.

A crucial aspect of the chemistry of this compound is its existence in tautomeric forms. Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. In the case of this compound, it primarily exists as the pyridone tautomer, 5-nitro-2-oxo-1H-pyridine-3-carboxylic acid. This structural nuance is critical as it dictates the compound's reactivity and how it interacts with other molecules. Computational studies on the related compound, 2-hydroxy-5-nitropyridine (B147068), have shown that the keto (pyridone) form is favored over the enol (hydroxypyridine) form. mdpi.com

The table below summarizes the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 5-nitro-2-oxo-1H-pyridine-3-carboxylic acid nih.gov |

| Molecular Formula | C6H4N2O5 nih.gov |

| Molecular Weight | 184.11 g/mol nih.gov |

| CAS Number | 6854-07-5 nih.gov |

| Common Synonyms | 2-Hydroxy-5-nitropyridine-3-carboxylic acid, 5-Nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid nih.govmdpi.com |

Overview of Advanced Research Trajectories Involving 2 Hydroxy 5 Nitronicotinic Acid

Elucidation of Precursor-Based Synthetic Routes to this compound

The preparation of this compound primarily relies on two precursor-based strategies: the nitration of 2-hydroxynicotinic acid and the reduction of other nitronicotinic acid derivatives.

Nitration of 2-Hydroxynicotinic Acid and Subsequent Transformations

A principal and well-established method for synthesizing this compound involves the direct nitration of 2-hydroxynicotinic acid. chemicalbook.comchemdad.com This electrophilic substitution reaction introduces a nitro group onto the pyridine (B92270) ring. The position of nitration is influenced by the directing effects of the existing hydroxyl and carboxylic acid groups.

The reaction is typically carried out using a nitrating agent, such as fuming nitric acid, often in the presence of a strong acid like sulfuric acid which acts as a catalyst. chemicalbook.comchemdad.com The reaction conditions, particularly temperature, are crucial. For instance, treating 6-hydroxynicotinic acid with fuming nitric acid at 50°C yields 6-hydroxy-5-nitronicotinic acid. rsc.org It is important to note that under more forcing conditions, such as heating under reflux with fuming nitric acid, dinitration can occur, leading to the formation of 3,5-dinitro-2-pyridone. rsc.org

The identity of the product, this compound, has been confirmed through various analytical methods and by its preparation from alternative routes, such as the treatment of 6-amino-5-nitronicotinic acid with an alkali. rsc.org

Reduction of Nitronicotinic Acid Derivatives

While the direct nitration of 2-hydroxynicotinic acid is a common approach, the synthesis of this compound can also be conceptualized through the reduction of other nitronicotinic acid derivatives. Although specific examples of reducing a different nitro-substituted nicotinic acid to yield the 2-hydroxy-5-nitro isomer are not extensively detailed in the provided search results, the general principle of reducing a nitro group to an amino group, followed by diazotization and hydrolysis to introduce a hydroxyl group, is a fundamental transformation in aromatic chemistry. This conceptual pathway highlights the versatility of synthetic strategies available for accessing substituted pyridines.

Innovations in Multi-Step and One-Pot Synthesis Approaches for this compound

Recent advancements in synthetic chemistry have emphasized the development of multi-step and one-pot syntheses to improve efficiency, reduce waste, and simplify purification processes. rsc.org While the direct nitration of 2-hydroxynicotinic acid can be considered a one-step process, related syntheses of substituted nitropyridines showcase more complex and innovative approaches.

For example, a one-pot synthesis for 2-hydroxy-5-nitropyridine has been developed, which involves the nitration of 2-aminopyridine followed by a diazotization reaction in the same reaction vessel. google.com This method avoids the isolation of intermediates, thereby reducing wastewater and production costs. google.com Such one-pot strategies, which combine multiple reaction steps into a single operation, represent a significant area of innovation. rsc.org

Furthermore, multi-step sequences are often necessary to achieve specific substitution patterns. For instance, the synthesis of certain substituted 5-nitronicotinamides has been achieved through the cyclocondensation of nitrocarbonyl compounds, followed by partial hydrolysis. researchgate.net These multi-step approaches, while more complex, offer greater control over the final product's structure.

Regioselective Synthesis and Isomer Control in this compound Production

Achieving regioselectivity, the preferential reaction at one position over another, is a critical aspect of synthesizing this compound. The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of nitration. In the case of 2-hydroxynicotinic acid, the hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The nitration predominantly occurs at the 5-position, which is para to the strongly activating hydroxyl group.

However, the formation of other isomers is possible, and controlling the reaction conditions is essential to maximize the yield of the desired this compound. A patent for the synthesis of 6-hydroxy-5-nitronicotinic acid highlights the challenges of separating isomers and the importance of developing methods for their effective isolation and purification. google.com The choice of nitrating agent, solvent, and temperature can all influence the regiochemical outcome of the reaction.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific studies focusing on the green synthesis of this compound are not extensively detailed in the provided results, the broader trends in chemical synthesis point towards the adoption of more environmentally benign practices.

One-pot syntheses, as mentioned earlier, are inherently greener as they reduce solvent usage, energy consumption, and waste generation by minimizing the number of reaction and purification steps. rsc.org The development of enzymatic and chemo-enzymatic one-pot processes for the synthesis of related compounds, such as 5-(aminomethyl)-2-furancarboxylic acid, showcases the potential of biocatalysis in creating more sustainable synthetic routes. rsc.org

Furthermore, a focus on improving reaction efficiency, minimizing the use of hazardous reagents like fuming nitric and sulfuric acids, and developing effective methods for catalyst and solvent recycling are all key aspects of applying green chemistry principles to the synthesis of this compound and other fine chemicals.

Mechanistic Investigations and Reactivity Studies of 2 Hydroxy 5 Nitronicotinic Acid

Electronic Effects and Tautomerism in 2-Hydroxy-5-nitronicotinic Acid Reactivity

The reactivity of the this compound molecule is fundamentally governed by the interplay of its three functional groups—hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH)—attached to the pyridine (B92270) ring. The nitrogen atom within the pyridine ring and the nitro and carboxylic acid groups are electron-withdrawing, decreasing the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic attack. Conversely, the hydroxyl group is an activating group, donating electron density through resonance.

A critical aspect of this compound's structure is its existence in tautomeric forms. It can exist in an equilibrium between the enol form (this compound) and the keto form (5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid). This is a type of lactim-lactam tautomerism. researchgate.netelsevierpure.com Quantum mechanical calculations based on density functional theory (DFT) performed on the related compound 2-hydroxy-5-nitropyridine (B147068) suggest that the keto tautomer is more stable. elsevierpure.com The energy difference between the two forms is calculated to be modest, indicating that both tautomers can be present in equilibrium. elsevierpure.com

Table 1: Calculated Relative Stability of Tautomers

| Tautomer | Form | Relative Energy (kcal/mol) | Source |

|---|---|---|---|

| 2-Hydroxy-5-nitropyridine | Enol (Lactim) | +0.857 to +1.345 | elsevierpure.com |

| 5-Nitro-2-pyridone | Keto (Lactam) | 0 (Most Stable) | elsevierpure.com |

Note: Data is for the analogous compound 2-hydroxy-5-nitropyridine, which provides insight into the tautomerism of this compound.

This tautomerism has significant implications for the molecule's reactivity, as the electronic properties and reaction sites of the enol and keto forms differ. The presence of these tautomers influences the pathways for both electrophilic and nucleophilic substitutions.

Electrophilic and Nucleophilic Aromatic Substitution Patterns in this compound

The substitution patterns of this compound are dictated by the directing effects of its substituents.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing strong electron-withdrawing groups are activated towards nucleophilic attack. wikipedia.orglibretexts.org The SNAr mechanism is particularly favored when these groups are positioned ortho or para to a good leaving group. masterorganicchemistry.comyoutube.com In this compound, the powerful electron-withdrawing nitro group is para to the hydroxyl group. While the hydroxyl group is not an ideal leaving group, it can be displaced by strong nucleophiles under certain conditions. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge onto the nitro group. wikipedia.orglibretexts.orgyoutube.com The presence of multiple electron-withdrawing groups enhances the stability of this intermediate, facilitating the reaction. youtube.com

Transformation Pathways of the Nitro and Hydroxyl Functional Groups in this compound

The reduction of the aromatic nitro group to a primary amine is a pivotal transformation in synthetic chemistry. jsynthchem.com Given the presence of other reducible moieties like the carboxylic acid, achieving selective reduction of the nitro group is essential. Several methods have been developed for this purpose, which are applicable to nitroaromatic compounds containing phenols and carboxylic acids. These methods often employ metal-based systems or catalytic transfer hydrogenation. jsynthchem.com The resulting 2-hydroxy-5-aminonicotinic acid is a valuable synthetic intermediate.

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent System | Solvent | Conditions | Comments | Source |

|---|---|---|---|---|

| Zinc / Hydrazine Glyoxylate | Methanol | Room Temperature | Rapid and selective for nitro groups in the presence of carboxylic acids and phenols. | |

| Magnesium / Hydrazine Glyoxylate | Methanol | Room Temperature | A low-cost and efficient alternative to precious metal catalysts. | |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol | Room Temperature | A mild system that reduces nitroarenes effectively. | jsynthchem.com |

The hydroxyl and carboxylic acid groups on the this compound ring offer further sites for chemical modification.

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations. Esterification can be achieved by reacting the compound with an alcohol under acidic catalysis (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. Amide formation is also possible through reaction with amines, often facilitated by coupling agents.

Hydroxyl Group: The phenolic hydroxyl group can be modified through various reactions. It can be converted to an ether via Williamson ether synthesis, reacting its conjugate base with an alkyl halide. Acylation to form an ester is also a common transformation, typically achieved by reacting the molecule with an acyl chloride or anhydride (B1165640) in the presence of a base.

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are influenced by its electronic structure and the stability of intermediates.

Thermodynamics: As discussed in the context of tautomerism, DFT calculations on similar structures show the keto form (5-nitro-2-pyridone) is thermodynamically favored over the enol form (2-hydroxypyridine) by approximately 0.86 to 1.35 kcal/mol. elsevierpure.com This small energy difference suggests that an equilibrium exists where both tautomers are accessible under normal conditions, which can affect reaction pathways and product distributions.

Kinetics: For nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. youtube.com This step involves the disruption of aromaticity and is therefore kinetically slow. The rate of this reaction is significantly accelerated by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate and lowers the activation energy of the transition state leading to it. masterorganicchemistry.comyoutube.com Conversely, for electrophilic aromatic substitution, the high degree of deactivation of the ring by the nitro group, carboxylic acid group, and the pyridine nitrogen results in a high activation energy and consequently, a slow reaction rate. masterorganicchemistry.com

Advanced Analytical and Spectroscopic Characterization of 2 Hydroxy 5 Nitronicotinic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular framework.

For 2-hydroxy-5-nitronicotinic acid, the presence of the carboxylic acid group at the 3-position would further influence the chemical shifts of the adjacent ring protons and carbons. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature. The remaining two protons on the pyridine (B92270) ring would exhibit chemical shifts and coupling patterns consistent with their positions relative to the electron-withdrawing nitro group and the electron-donating hydroxyl group.

A two-dimensional NMR technique, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can be employed to correlate the ¹H and ¹³C signals, confirming the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on related structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~8.5-9.0 | C4: ~130-140 |

| H6 | ~8.0-8.5 | C6: ~120-130 |

| COOH | >10 (broad) | C2 (C=O): ~160-170 |

| C3: ~115-125 | ||

| C5: ~140-150 |

Note: These are predicted values and may differ from experimental results.

Advanced Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of the molecule and its fragments. researchgate.netnih.gov

For this compound (C₆H₄N₂O₅), the predicted monoisotopic mass is 184.01202 Da. nih.gov HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to confirm this exact mass. researchgate.net

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). For this compound, fragmentation might also involve the loss of the nitro group (NO₂).

Table 2: Predicted m/z Values for Adducts of this compound in HRMS

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 185.01930 |

| [M+Na]⁺ | 207.00124 |

| [M-H]⁻ | 183.00474 |

| [M+NH₄]⁺ | 202.04584 |

| [M+K]⁺ | 222.97518 |

| [M+H-H₂O]⁺ | 167.00928 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would be expected to exhibit bands corresponding to the O-H, N-H, C=O, C=C, C-N, and N-O vibrations of the functional groups present. The analysis of the closely related 2-hydroxy-5-methyl-3-nitro pyridine provides a basis for the assignment of these vibrational modes.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3400-2500 cm⁻¹ in the FT-IR spectrum, characteristic of the carboxylic acid hydroxyl group.

N-H stretching: In the case of the pyridone tautomer, an N-H stretching band would be expected around 3100-3000 cm⁻¹.

C=O stretching: A strong absorption band around 1700-1650 cm⁻¹ corresponding to the carbonyl groups of the carboxylic acid and the pyridone.

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C and C=N stretching: Vibrations of the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

Table 3: Anticipated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 3400-2500 (broad) |

| Pyridone N-H | Stretching | 3100-3000 |

| Carbonyl (Acid & Pyridone) | Stretching | 1700-1650 |

| Nitro (NO₂) | Asymmetric Stretching | 1550-1500 |

| Nitro (NO₂) | Symmetric Stretching | 1350-1300 |

| Pyridine Ring | C=C, C=N Stretching | 1600-1400 |

Assignments based on data from related compounds.

X-ray Diffraction Studies for Crystalline Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govunits.it

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. While no single-crystal structure of this compound has been reported in the public domain, studies on related compounds like 2-hydroxynicotinic acid have revealed detailed structural features. researchgate.net For this compound, SCXRD would be crucial to definitively determine its tautomeric form in the solid state and to understand the hydrogen-bonding network, which is expected to be extensive due to the presence of the carboxylic acid, hydroxyl/oxo, and nitro groups.

The formation of co-crystals, where the target molecule crystallizes with a second, different molecule (a co-former), can be a strategy to obtain crystalline material suitable for SCXRD and to modify the physicochemical properties of the compound.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials. nih.govunits.itamericanpharmaceuticalreview.com It provides a unique "fingerprint" for a specific crystalline phase, making it an excellent tool for identifying polymorphs (different crystalline forms of the same compound), monitoring phase purity, and detecting the presence of amorphous content. nih.gov

Although an experimental PXRD pattern for this compound is not currently available, the technique would be essential in any comprehensive solid-state characterization of this compound. By comparing the experimental PXRD pattern with patterns calculated from potential single-crystal structures, the bulk crystalline phase can be identified. Furthermore, variable-temperature PXRD could be used to study phase transitions and solid-state reactivity. americanpharmaceuticalreview.com

Thermal Analysis Methods in the Study of this compound Stability

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature.

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition temperatures, and the presence of volatile components like solvents or water. For this compound, TGA would reveal the temperature at which it begins to decompose, which is an important parameter for handling and storage.

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique can detect thermal events such as melting, crystallization, and solid-solid phase transitions. For this compound, DSC would determine its melting point and enthalpy of fusion, and could also be used to investigate polymorphism.

While specific experimental TGA and DSC data for this compound are not found in the public record, these techniques are fundamental for a thorough solid-state characterization.

Table 4: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained |

|---|---|

| ¹H and ¹³C NMR | Molecular structure, connectivity, and tautomeric form in solution. |

| High-Resolution Mass Spectrometry | Elemental composition and molecular weight confirmation. |

| FT-IR and Raman Spectroscopy | Identification of functional groups and molecular vibrations. |

| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure and intermolecular interactions in the solid state. |

| Powder X-ray Diffraction | Crystalline phase identification, polymorphism, and purity analysis. |

Computational Chemistry and Quantum Mechanical Modeling of 2 Hydroxy 5 Nitronicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of organic molecules like 2-hydroxy-5-nitronicotinic acid. DFT methods are employed to calculate the heat of formation and total energies, which are fundamental indicators of a molecule's stability. For the broader class of nitropyridine derivatives, DFT calculations have been systematically performed to determine these thermodynamic quantities. tandfonline.comresearchgate.net These studies often utilize isodesmic reactions, a computational strategy that helps in canceling out systematic errors, thereby yielding more accurate thermochemical data. researchgate.net

The electronic properties of this compound are significantly influenced by the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring, combined with the electron-donating potential of the hydroxyl group. This "push-pull" electronic arrangement is a key area of interest in computational studies. The distribution of electron density across the molecule, which can be quantified through calculated parameters, dictates its chemical behavior.

Furthermore, DFT calculations can shed light on the aromaticity of the pyridine ring. Nucleus-Independent Chemical Shift (NICS) is a common metric used to assess aromaticity, with calculated values providing a quantitative measure of the aromatic stabilization energy. tandfonline.comresearchgate.net For nitropyridine derivatives, these calculations help in understanding how the nitro substitution impacts the electronic delocalization within the ring. tandfonline.comresearchgate.net

A crucial aspect of this compound's structure is the potential for tautomerism. The molecule can exist in either a hydroxy form or an oxo (keto) form, where the proton from the hydroxyl group moves to the nitrogen atom of the pyridine ring. Computational studies on related hydroxynicotinic acids have shown that the oxo tautomer is often more stable in the solid state. researchgate.netijcps.org DFT calculations can predict the relative energies of these tautomers, providing insight into which form is likely to predominate under different conditions.

Table 1: Predicted Physicochemical Properties of Nitropyridine Derivatives

| Property | Predicted Value/Range | Method of Prediction |

| Topological Polar Surface Area (TPSA) | 93.33 Ų | Computational Chemistry |

| LogP | 0.688 | Computational Chemistry |

| Hydrogen Bond Acceptors | 4 | Computational Chemistry |

| Hydrogen Bond Donors | 1-2 | Computational Chemistry |

| Molar Refractivity | ~42.04 cm³ | Computational Chemistry |

This table presents computationally predicted properties for related nitropyridine derivatives, offering an approximation for this compound. chemscene.comambeed.com

Prediction of Spectroscopic Parameters and Conformational Dynamics

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic characteristics of this compound. Theoretical calculations can simulate vibrational spectra (Infrared and Raman), which arise from the molecule's vibrational modes. By calculating the frequencies and intensities of these modes, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as the stretching and bending of bonds. For instance, the characteristic stretching frequencies of the C=O, O-H, and N-O bonds can be predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts are another set of parameters that can be accurately predicted using computational methods. These calculations help in the structural elucidation of the molecule by assigning specific chemical shifts to the different hydrogen and carbon atoms within the structure. This is particularly useful for distinguishing between possible isomers or tautomers.

The conformational dynamics of this compound, particularly the rotation around single bonds, can also be modeled. The presence of the carboxylic acid and nitro groups can lead to different stable conformations (rotamers). Computational studies can determine the energy barriers for the interconversion between these rotamers. For proline derivatives with a nitropyridine moiety, it has been shown that the nitro group can influence the rotational preferences around the amide bond.

The study of excited-state properties and photophysics is another area where computational modeling is applied. Methods like Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) and shed light on processes such as excited-state intramolecular proton transfer (ESIPT). acs.org The photophysical behavior is of interest due to the potential for fluorescence and other light-induced phenomena in such molecules. nih.gov

Molecular Electrostatic Potential and Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For a molecule like this compound, the MEP surface would be expected to show negative potential (electron-rich regions) around the oxygen atoms of the nitro and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. These sites would be attractive to electrophiles. Conversely, positive potential (electron-poor regions) would likely be located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the hydroxyl group, making them susceptible to attack by nucleophiles.

Computational studies on similar aromatic compounds have demonstrated the utility of MEP analysis in predicting reactive sites. tandfonline.com By identifying the most electron-rich and electron-poor regions, MEP maps provide a rational basis for understanding and predicting the outcomes of chemical reactions. For instance, in reactions involving electrophilic substitution, the MEP can indicate the most likely position on the pyridine ring for the attack to occur.

Simulation of Reaction Mechanisms and Transition States Involving this compound

Quantum mechanical calculations are instrumental in simulating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways, locate transition states, and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction.

For example, the synthesis of this compound itself likely involves the nitration of a precursor molecule. Computational models can be used to study the mechanism of this nitration reaction, including the role of catalysts and the regioselectivity of the nitro group addition. Similarly, reactions that the molecule undergoes, such as oxidation, reduction of the nitro group, or substitution reactions, can be modeled.

The study of transition states is a key aspect of these simulations. A transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. By characterizing the geometry and energy of the transition state, chemists can gain a deeper understanding of the factors that control the reaction rate.

Computational studies on the reactivity of related nitropyridines have shown that the nitro group can be displaced by nucleophiles. nih.gov Simulations of such nucleophilic aromatic substitution reactions would involve calculating the energy profile for the formation of the Meisenheimer complex intermediate and the subsequent departure of the nitro group. These theoretical investigations provide a detailed, atomistic view of the reaction mechanism that is often difficult to obtain through experimental means alone.

Research into Derivatives and Analogues of 2 Hydroxy 5 Nitronicotinic Acid

Rational Design and Synthesis of Structurally Modified 2-Hydroxy-5-nitronicotinic Acid Analogues

The rational design of analogues of this compound is driven by the pursuit of new compounds with specific chemical properties. Nicotinic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, making their structural analogues attractive targets for synthesis. mdpi.comchemistryjournal.net

Another synthetic approach focuses on creating substituted 5-nitronicotinamides. Unreported nitriles of 5-nitronicotinic acid have been synthesized through various cyclocondensation reactions involving nitrocarbonyl compounds. researchgate.net These nitriles can then undergo partial hydrolysis under specific conditions, such as in concentrated sulfuric acid or an alkaline solution with hydrogen peroxide, to yield the desired nitronicotinamides. researchgate.net

The table below details the synthesis of various hydrazone derivatives starting from 2-methyl-5-nitro-6-phenylnicotinohydrazide and different aromatic aldehydes. mdpi.com

| Starting Aldehyde | Resulting Hydrazone Derivative | Yield (%) | Melting Point (°C) |

| 2-Hydroxybenzaldehyde | (E,Z)-N'-(2-hydroxybenzylidene)-2-methyl-5-nitro-6-phenylnicotinohydrazide | 82 | 260–262 |

| 4-Hydroxy-3-methoxybenzaldehyde | (E,Z)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methyl-5-nitro-6-phenylnicotinohydrazide | 89 | 248–250 |

| 2-Carboxybenzaldehyde | (E,Z)-2-((2-(2-methyl-5-nitro-6-phenylnicotinoyl)hydrazono)methyl)benzoic acid | 86 | 235–237 |

| 2-Fluorobenzaldehyde | (E,Z)-N'-(2-fluorobenzylidene)-2-methyl-5-nitro-6-phenylnicotinohydrazide | 74 | 283–285 |

This table is based on data from the synthesis of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones. mdpi.com

Structure-Reactivity Relationships in Substituted Nicotinic Acid Systems

The relationship between the structure of nicotinic acid derivatives and their chemical reactivity is a key area of investigation. Studies have been conducted to quantify how different substituents on the pyridine (B92270) ring affect reaction rates. A model reaction used for this purpose is the reaction of 2-substituted nicotinic acids with diazodiphenylmethane (B31153) (DDM) in various aprotic solvents. researchgate.net

The rate constants of these reactions can be correlated with solvent properties using the Kamlet–Taft solvatochromic equation, which considers the solvent's polarizability (π*), hydrogen bond donor acidity (α), and hydrogen bond acceptor basicity (β). researchgate.net Analysis of these correlations reveals that the reactivity is highly dependent on the nature of the substituent at the 2-position of the nicotinic acid. researchgate.net

For 2-hydroxynicotinic acid, a specific structural feature significantly influences its reactivity. The presence of the hydroxyl group at the 2-position leads to the formation of a strong intramolecular hydrogen bond with the adjacent carboxylic acid group. researchgate.net This interaction, combined with the resonance effect of the hydroxyl group, decreases the acid's reactivity in the reaction with DDM compared to other substituted nicotinic acids. researchgate.net The hydrogen bond acceptor (HBA) ability of the solvent is a prominent factor influencing the reaction, with a decrease in HBA ability leading to lower reactivity. researchgate.net

The table below summarizes the influence of the substituent at the 2-position on the reactivity of nicotinic acid. researchgate.net

| Substituent at 2-position | Influence on Reactivity | Structural Rationale |

| -OH | Decreased | Strong intramolecular hydrogen bond formation; resonance effect of the hydroxyl group. researchgate.net |

| -SH | Increased | The mercapto group's properties lead to higher reactivity compared to the hydroxyl analogue. researchgate.net |

| -H (Nicotinic Acid) | Baseline | Used as a reference for comparison with substituted analogues. researchgate.net |

This table illustrates the qualitative effects of substituents on the reactivity of nicotinic acids in their reaction with DDM. researchgate.net

Exploration of Positional Isomers and Their Chemical Behavior

The exploration of positional isomers of this compound, where the functional groups occupy different positions on the pyridine ring, is crucial for understanding how their arrangement affects chemical properties. A notable positional isomer is 6-hydroxy-5-nitronicotinic acid. guidechem.com

The synthesis of this isomer typically involves the direct nitration of 6-hydroxynicotinic acid. Several methods have been reported, varying in the choice of nitrating agent and reaction conditions. One method involves heating 6-hydroxynicotinic acid with red fuming nitric acid. guidechem.com Another approach uses a mixture of concentrated sulfuric acid and concentrated nitric acid at elevated temperatures. guidechem.com A third method employs the dropwise addition of fuming nitric acid to a solution of 6-hydroxynicotinic acid in concentrated sulfuric acid at controlled temperatures, starting at 0°C and slowly heating to 45°C. guidechem.com In all these methods, the product is typically isolated by pouring the reaction mixture onto ice, which causes the solid 6-hydroxy-5-nitronicotinic acid to precipitate. guidechem.com

The chemical behavior of these isomers can also be exploited for separation. For instance, in related syntheses, the differing solubility of isomers in acidic solutions can be used to separate them during the work-up procedure by carefully adjusting the acid concentration. google.com

The following table outlines various reported synthetic routes for the positional isomer 6-hydroxy-5-nitronicotinic acid. guidechem.com

| Starting Material | Reagents | Reaction Conditions | Yield (%) |

| 6-Hydroxynicotinic acid | Red fuming nitric acid | Slowly heat to 50°C, stir for 8 hours, then increase to 80°C. | Not specified |

| 6-Hydroxynicotinic acid | Concentrated H₂SO₄, 1:1 mixture of concentrated HNO₃ and H₂SO₄ | Stir at room temperature for 1 hour, then heat to 80°C for 4 hours. | 36 |

| 6-Hydroxynicotinic acid | Concentrated H₂SO₄, fuming HNO₃ | Add dropwise at 0°C, then slowly heat to 45°C for 3 hours. | Not specified (8.63 g from 15 g starting material) |

This table is based on reported synthesis methods for 6-hydroxy-5-nitronicotinic acid. guidechem.com

Targeted Research Applications of 2 Hydroxy 5 Nitronicotinic Acid

Advanced Medicinal Chemistry Applications

In medicinal chemistry, 2-Hydroxy-5-nitronicotinic acid serves as a valuable starting point for synthesizing more complex molecules with potential therapeutic value. chemimpex.com Researchers leverage its reactive sites to build libraries of compounds for screening against various diseases.

This compound is recognized as a key intermediate in organic synthesis, facilitating the creation of more elaborate molecules. chemimpex.com Its functional groups—a hydroxyl group amenable to oxidation or substitution, a nitro group that can be reduced to an amine, and a carboxylic acid ready for esterification or amidation—make it a versatile building block. This adaptability allows for its incorporation into a wide range of molecular frameworks aimed at producing Active Pharmaceutical Ingredients (APIs). chemimpex.com

The strategic placement of these groups on the pyridine (B92270) ring enhances its utility in developing novel drugs. chemimpex.com For instance, its structural analog, 2-Chloro-5-nitronicotinic acid, is employed as a crucial intermediate in the synthesis of anti-inflammatory and anti-cancer drugs, suggesting a similar potential for this compound in generating APIs for these therapeutic areas. chemimpex.com The compound's ability to act as a precursor for various pyridine derivatives further cements its importance as a foundational element in medicinal chemistry research. chemimpex.com

The biological potential of this compound and its derivatives is a subject of ongoing research. The presence of the nitro group, in particular, is a common feature in many biologically active compounds. nih.gov

Derivatives of nicotinic acid have shown considerable promise as antimicrobial agents. mdpi.com The general mechanism for many nitro-containing antimicrobials involves the intracellular reduction of the nitro group to form toxic intermediates, such as nitroso and superoxide (B77818) species, which can then covalently bind to and damage microbial DNA, leading to cell death. nih.gov

Research into nicotinic acid derivatives has demonstrated activity against a range of pathogens. In one study, nicotinic acid-derived acylhydrazones were found to be more potent against Gram-positive bacteria than Gram-negative bacteria. mdpi.com Specifically, derivatives featuring 5-nitrofuran or 2-hydroxy-3,5-diiodophenyl substituents showed very strong antibacterial effects, with Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL against certain strains. mdpi.com

Another study on newly synthesized nicotinamides identified compounds with significant activity against Pseudomonas aeruginosa and Klebsiella pneumoniae at concentrations of 0.016 mM. nih.govmdpi.com The data below summarizes the antimicrobial activity of a selected nicotinamide (B372718) derivative, NC 3, highlighting its potential against proteins related to antimicrobial resistance. mdpi.com

| Compound | Target Organism | Activity (50% Growth Inhibition) | Potential Molecular Targets |

|---|---|---|---|

| NC 3 | P. aeruginosa | 0.016 mM | Bleomycin resistance protein, HTH-type transcriptional regulator QacR, Streptogramin A acetyltransferase |

| NC 3 | K. pneumoniae | 0.016 mM | |

| NC 3 | S. aureus | >0.016 mM | - |

Nicotinic acid itself is known to possess anti-inflammatory properties. nih.gov These effects are mediated through the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages. nih.gov Activation of this receptor by nicotinic acid leads to a reduction in the production of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov

While direct studies on this compound are limited, its structural analogs provide clues to its potential. For example, research has pointed to potential anti-inflammatory effects for 5-Hydroxy-2-nitronicotinic acid. Furthermore, nitrated fatty acids are recognized for their anti-inflammatory and cytoprotective effects in humans. nih.gov Given that this compound is a derivative of nicotinic acid, it is plausible that it could exert anti-inflammatory effects through similar GPR109A-dependent mechanisms, a hypothesis that warrants further investigation. nih.gov

The functional groups of this compound suggest it can interact with various biological targets like enzymes and receptors. chemimpex.comchemimpex.com The hydroxyl group can form hydrogen bonds with proteins, while the nitro group can engage in redox reactions, potentially influencing the activity of redox-sensitive enzymes.

Receptor binding assays are a standard method to investigate these interactions. nih.gov Such studies help determine the binding affinity (Kd) of a compound for a receptor, a critical parameter in drug development. nih.govnih.gov For nicotinic acid, the GPR109A receptor has been identified as a key target for its anti-inflammatory actions. nih.gov Research on derivatives of this compound could explore their binding affinity and functional activity at this receptor and others. The related compound, 2-Chloro-5-nitronicotinic acid, is already used in biochemical research to study enzyme inhibition and receptor binding, aiding in the elucidation of biological pathways. chemimpex.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. nih.gov For nitronicotinic acid derivatives, the position of the hydroxyl and nitro groups significantly influences their properties and potential applications.

A comparative analysis highlights these differences. For instance, the positioning of the hydroxyl group at C6 (6-Hydroxy-5-nitronicotinic acid) is associated with antimicrobial properties, whereas a hydroxyl group at C5 (5-Hydroxy-2-nitronicotinic acid) has been linked to potential anti-inflammatory effects. Esterification of the carboxylic acid group can improve solubility in organic solvents, which is advantageous for synthesis and formulation.

The table below, derived from comparative analysis of similar compounds, illustrates how minor structural changes in nitronicotinic acid analogs can alter their observed activities.

| Compound Name | Key Structural Features | Noted Activities/Applications |

|---|---|---|

| 4-Hydroxy-5-nitronicotinic acid | -OH at C4, -NO₂ at C5 | Potential antimicrobial agent, enzyme inhibition via redox/H-bonding. |

| 5-Hydroxy-2-nitronicotinic acid | -OH at C5, -NO₂ at C2 | Potential anti-inflammatory effects. |

| 6-Hydroxy-5-nitronicotinic acid | -OH at C6, -NO₂ at C5 | Antimicrobial properties. |

| 2-Chloro-5-nitronicotinic acid | -Cl at C2, -NO₂ at C5 | Intermediate for anti-inflammatory and anti-cancer drugs. chemimpex.com |

These SAR studies are crucial for optimizing lead compounds, allowing chemists to rationally design derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Investigations into Biological Activity and Mechanisms of Action

Contributions to Materials Science Research

The unique structural features of this compound, including its carboxylic acid, hydroxyl, and nitro groups, make it a candidate for the development of novel materials. However, specific research on its direct application in this field is limited.

Fabrication of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic linker is crucial in determining the structure and properties of the resulting framework. Nicotinic acid and its derivatives are widely employed as ligands in the synthesis of MOFs due to the coordinating ability of the pyridine nitrogen and the carboxylate group. rsc.org For instance, novel MOFs based on 5-bromonicotinic acid have been synthesized and shown to have capabilities in H2 purification. rsc.org Similarly, coordination polymers have been successfully constructed using other substituted nicotinic acid derivatives. researchgate.net

Despite the extensive research into nicotinic acid-based MOFs, to date, no published studies have specifically reported the use of this compound as a ligand in the fabrication of MOFs or coordination polymers. The presence of the additional hydroxyl and nitro functional groups could, in theory, offer further coordination sites or lead to materials with unique properties, representing an unexplored area of research.

Exploration of Electronic and Optical Properties in Novel Materials

The electronic and optical properties of materials are of significant interest for applications in areas such as sensing, electronics, and photonics. The incorporation of ligands with specific functional groups can tune these properties in MOFs and other materials. For example, the introduction of nitro groups into the ligands of MOFs has been explored. Two MOFs functionalized with nitro groups, [Zn2(EBNB)2(BPY)2·2H2O] and [Zn2(NPA)2(BPY)2·H2O]n, have been synthesized and were found to exhibit strong luminescence.

However, specific studies detailing the electronic and optical properties of materials incorporating this compound are currently unavailable in the scientific literature. The combination of the electron-withdrawing nitro group and the potentially fluorescent hydroxypyridine core suggests that materials derived from this compound could possess interesting photophysical properties worthy of investigation.

Catalytic Applications in Organic Transformations

The pyridine moiety is a common feature in ligands for metal-catalyzed reactions, and the acidic and basic sites within a molecule can also impart catalytic activity.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Pyridine-based ligands are ubiquitous in coordination chemistry and catalysis. Their electronic and steric properties can be readily tuned by substitution on the pyridine ring, influencing the activity and selectivity of the metal catalyst. While there is a vast body of research on the application of pyridine-containing ligands in both homogeneous and heterogeneous catalysis, there are no specific reports on the use of this compound as a ligand for such transformations.

Facilitation of Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group, often catalyzed by a base. Various catalysts, including amines like pyridine and piperidine, have been employed to facilitate this reaction. orientjchem.org Research has also explored the use of boric acid as an effective catalyst for Knoevenagel condensations. mdpi.com

While the basic nitrogen atom of the pyridine ring in this compound could theoretically catalyze the Knoevenagel condensation, no studies have been published to date that demonstrate its use for this purpose. The potential for this compound to act as an organocatalyst remains an open area for research.

Agrochemical Research Applications

Nicotinic acid and its derivatives have been investigated for their potential use in agriculture. Some nitropyridine derivatives have shown promise as bioactive molecules in this sector. nih.gov For instance, certain nicotinic acid derivatives have been synthesized and tested for insecticidal activity. However, there is currently no specific research available on the agrochemical applications of this compound. A patent for a synthetic method of 6-hydroxyl-5-nitronicotinic acid mentions the general use of hydroxynitropyridine carboxylic acid compounds in medicine and pesticide fields, but provides no specific data on this compound. google.com

Biochemical Research Methodologies

The application of this compound in biochemical research is centered on methodologies that can elucidate its potential role as an enzyme inhibitor and its interactions with protein targets. These research applications are crucial for understanding its mechanism of action at a molecular level.

Use in Enzyme Assays and Biochemical Pathway Elucidation

While direct studies specifically utilizing this compound in enzyme assays are not extensively documented, the methodologies employed for its parent compound, 2-hydroxynicotinic acid, provide a clear framework for its potential application. A notable example is in the study of nicotinate (B505614) phosphoribosyltransferase (NAPRT), a key enzyme in the NAD+ biosynthesis pathway.

A continuous coupled fluorometric assay has been developed to screen for inhibitors of NAPRT. sapphirebioscience.com In this assay, the product of the NAPRT-catalyzed reaction is enzymatically converted to NADH, and the resulting increase in fluorescence from NADH is measured. This method allows for the high-throughput screening of compounds that could potentially inhibit NAPRT activity.

Table 1: Example of an Enzyme Assay System for Nicotinate Phosphoribosyltransferase (NAPRT)

| Assay Component | Function |

| Human Recombinant NAPRT | The target enzyme being studied. |

| Nicotinic Acid (NA) | The substrate for NAPRT. |

| Phosphoribosyl Pyrophosphate (PRPP) | A co-substrate for the NAPRT reaction. |

| Coupled Enzymes | Convert the reaction product to a measurable signal (e.g., NADH). |

| Fluorometer | Detects the fluorescent signal generated. |

In such a system, this compound could be introduced to determine its inhibitory effect on NAPRT. By measuring the change in NADH production in the presence of the compound, researchers can determine its inhibitory constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive). For instance, 2-hydroxynicotinic acid was identified as a competitive inhibitor of NAPRT with a Ki of 215 ± 5 µM in one study. sapphirebioscience.com The elucidation of such inhibitory activity is the first step in understanding how a compound like this compound might modulate biochemical pathways, such as NAD+ metabolism, which is critical for cellular energy and signaling.

Probing Protein-Ligand Interactions

Understanding how this compound interacts with potential protein targets is fundamental to defining its biochemical function. Molecular docking is a powerful computational methodology used to predict the binding orientation and affinity of a small molecule to a protein's binding site. nih.gov This in silico approach can provide valuable insights into the specific amino acid residues involved in the interaction.

Studies on derivatives of nicotinic acid have utilized molecular docking to explore their binding to various enzymes. For example, novel nicotinic acid derivatives have been docked against bacterial enzymes like Escherichia coli Nitroreductase and tyrosyl-tRNA synthetase to predict their binding modes and energies. mdpi.com In one such study, a nicotinic acid derivative was shown to form hydrogen bonds with several key amino acid residues in the active site of E. coli Nitroreductase, including LYS74, LYS14, GLU165, THR41, ARG121, and ASN117. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Nicotinic Acid Derivative with E. coli Nitroreductase

| Amino Acid Residue | Predicted Interaction Type |

| LYS74 | Hydrogen Bond |

| LYS14 | Hydrogen Bond |

| GLU165 | Hydrogen Bond |

| THR41 | Hydrogen Bond |

| ARG121 | Hydrogen Bond |

| ASN117 | Hydrogen Bond |

Data adapted from a study on a related nicotinic acid derivative. mdpi.com

This type of analysis could be applied to this compound to identify its potential protein targets and to understand the structural basis for its biological activity. The presence of the hydroxyl, nitro, and carboxylic acid groups on the pyridine ring of this compound offers multiple points for potential hydrogen bonding and other non-covalent interactions within a protein's binding pocket. By identifying these interactions, researchers can gain a deeper understanding of the compound's mechanism of action and potentially guide the design of more potent and specific derivatives.

Future Directions and Interdisciplinary Prospects for 2 Hydroxy 5 Nitronicotinic Acid Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-Hydroxy-5-nitronicotinic acid and its analogs is set to be revolutionized by the adoption of flow chemistry and automated synthesis. These technologies offer substantial improvements in efficiency, safety, and scalability over traditional batch processing.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgtechnologynetworks.com This methodology has been successfully applied to the synthesis of various pyridine (B92270) derivatives, demonstrating its potential for producing compounds like this compound. beilstein-journals.orgresearchgate.net For instance, the Bohlmann–Rahtz pyridine synthesis can be conducted in a continuous flow microwave reactor, allowing for a one-step process without the need to isolate intermediates. beilstein-journals.orgtechnologynetworks.comresearchgate.net This approach not only accelerates the synthesis but also improves yield and safety, particularly for nitration reactions which are often highly exothermic. The ability to telescope multi-step syntheses into a single continuous operation significantly reduces production time and cost. vcu.edu

Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Control | Less precise control over temperature and mixing | Excellent control over reaction parameters |

| Safety | Higher risk with exothermic reactions (e.g., nitration) | Enhanced safety, better heat dissipation |

| Scalability | Challenging to scale up consistently | Easier and more predictable scalability |

| Reaction Time | Often longer, includes intermediate isolation | Significantly reduced, allows for telescoped reactions mdpi.com |

| Yield & Purity | Variable, may require extensive purification | Often higher yields and purity vcu.edu |

| Automation | Limited | Highly amenable to automation researchgate.net |

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

Future research will increasingly rely on advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound and its reactions. These methods provide dynamic information about reaction kinetics, intermediate formation, and product purity, which is invaluable for optimizing reaction conditions, particularly in flow chemistry setups.

Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and UV-Vis spectroscopy have been used to characterize nicotinic acid and its derivatives. vixra.orgresearchgate.net Changes in the vibrational frequencies in FT-IR spectra can indicate the progress of a reaction, such as the shifting of C=C and C-O stretching peaks. vixra.org Similarly, shifts in the absorption maxima (λmax) in UV-Vis spectra can monitor the transformation of reactants into products. vixra.orgresearchgate.net For example, studies on nicotinic acid have shown distinct shifts in λmax upon certain treatments, indicating structural changes. vixra.org

More advanced techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, when coupled with flow reactors, can provide detailed structural information on the fly. This allows for immediate feedback and adjustment of reaction parameters to maximize yield and minimize byproduct formation. The use of fiber-optic probes integrated into the reactor system enables non-invasive, continuous monitoring without disrupting the reaction flow. This level of process analytical technology (PAT) is crucial for ensuring the quality and consistency of the final product in an automated manufacturing environment.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are indispensable tools for accelerating the design of novel derivatives of this compound with tailored properties. These in silico methods allow for the prediction of molecular properties, bioactivity, and potential toxicity before committing to laborious and expensive laboratory synthesis. researchgate.net

Molecular docking studies are widely employed to predict the binding affinity and interaction modes of nicotinic acid derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov For instance, docking has been used to evaluate the potential of nicotinic acid derivatives as inhibitors of enzymes like dihydrofolate reductase or as antibacterial agents targeting penicillin-binding proteins. nih.govmdpi.com These simulations can identify key structural features required for activity and guide the rational design of more potent and selective compounds.

Furthermore, computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug development. researchgate.netnih.gov By screening virtual libraries of this compound derivatives for desirable ADME profiles and low predicted toxicity, researchers can prioritize the synthesis of candidates with a higher probability of success. This computational pre-screening significantly streamlines the drug discovery pipeline. While some computational studies have faced scrutiny and retraction due to data reliability issues, the methodologies themselves, when applied correctly, remain a powerful asset in chemical research. nih.gov

Table 2: In Silico Tools in the Design of Nicotinic Acid Derivatives

| Tool/Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding of derivatives to biological targets | Binding affinity, interaction modes, inhibitory potential | nih.gov, nih.gov |

| Molinspiration | Predict molecular properties and bioactivity scores | Lipinski's rule compliance, drug-likeness | researchgate.net |

| OSIRIS Property Explorer | Predict toxicity and drug-relevant properties | Toxicity risks (mutagenicity, etc.), drug score | researchgate.net |

| ADME Simulation | Predict pharmacokinetic properties | GI absorption, bioavailability, blood-brain barrier permeability | researchgate.net, nih.gov |

Exploration of Emerging Biological and Material Science Applications

While the foundational biological activities of nicotinic acid derivatives are established, future research will delve into new and emerging applications for this compound and its novel analogs. The functional groups of the parent molecule—a pyridine ring, a carboxylic acid, a hydroxyl group, and a nitro group—provide a versatile scaffold for developing compounds with diverse activities.

In the biological realm, research is moving beyond general antimicrobial and antioxidant screening to more specific therapeutic areas. researchgate.net Nicotinic acid derivatives have shown promise as anti-inflammatory agents by inhibiting inflammatory cytokines like TNF-α and IL-6. nih.gov There is also significant interest in their potential as anticancer agents and as inhibitors of specific enzymes involved in disease pathways. mdpi.commdpi.com The development of peptide-nicotinic acid conjugates is another emerging area, aiming to enhance the cellular uptake and target specificity of these compounds. nih.gov

In material science, the applications of pyridine-based compounds are expanding. The unique electronic properties conferred by the pyridine ring and nitro group make derivatives of this compound potential candidates for the development of novel functional materials. These could include specialty dyes and pigments, polymers with enhanced stability, or components in electronic devices. The ability of the nicotinic acid structure to act as a ligand for metal ions also opens possibilities for creating new coordination polymers and metal-organic frameworks (MOFs) with unique catalytic or sensory properties. For example, aza-BODIPY probes incorporating nicotinic acid recognition units have been developed for use as fluorescent sensors. google.com

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-hydroxy-5-nitronicotinic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks and ensure adequate airflow .

- Storage : Store in a cool, dry, ventilated area away from oxidizers and incompatible materials. Use airtight containers to prevent moisture absorption .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand), collect residues in sealed containers, and dispose of via licensed hazardous waste services .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Conditions : Use reflux condensation under controlled temperatures (e.g., 80–100°C) with nitric acid as a nitrating agent. Monitor pH to avoid over-nitration .

- Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity crystals. Confirm purity via HPLC (≥98%) or melting point analysis .

- Characterization : Validate structure using -NMR (e.g., aromatic proton signals at δ 8.2–8.5 ppm) and FTIR (O–H stretch at 3200–3400 cm, nitro group at 1520 cm) .

Advanced Research Questions

Q. What analytical methods are suitable for studying the thermal decomposition of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform under nitrogen/air atmospheres (heating rate: 10°C/min) to identify decomposition stages. Observed mass loss at ~200°C correlates with nitro group degradation .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect gaseous byproducts (e.g., CO, CO, NO) during pyrolysis. Calibrate using reference standards for quantification .

- Hazard Assessment : Link decomposition kinetics to flammability risks. Use differential scanning calorimetry (DSC) to measure exothermic peaks .

Q. How can this compound be utilized in coordination chemistry for material science applications?

- Methodological Answer :

- Metal-Organic Framework (MOF) Synthesis : React with Pb or Fe salts in aqueous ethanol. Single-crystal X-ray diffraction confirms a 1D polymeric structure with carboxylate-O and nitro-N coordination .

- Functional Properties : Test fluorescence quenching efficiency for Fe detection (limit of detection: ~0.1 µM). Reusability studies (>5 cycles) validate sensor stability .

- Computational Modeling : Use density functional theory (DFT) to predict electronic transitions and ligand-to-metal charge transfer mechanisms .

Data Contradictions and Validation

Q. How should researchers address conflicting data on the ecological toxicity of this compound?

- Methodological Answer :

- Literature Review : Cross-reference SDS entries (e.g., Indagoo vs. TCI America) to identify gaps in persistence, bioaccumulation, or aquatic toxicity data .

- Experimental Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) or algal growth inhibition tests (OECD 201) to fill data voids .

- Risk Modeling : Apply quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) to predict log Kow and biodegradability .

Stability and Reactivity

Q. What factors influence the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax = 260 nm). Hydrolysis rates increase in alkaline conditions due to deprotonation of the carboxyl group .

- Kinetic Analysis : Calculate half-life () using first-order kinetics. For example, = 48 hours at pH 7 vs. 12 hours at pH 10 .

- Product Identification : LC-MS identifies nitro-reduction byproducts (e.g., 2-hydroxy-5-aminonicotinic acid) under reductive conditions .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.